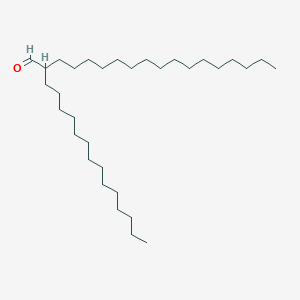

2-Tetradecyloctadecanal

Description

2-Tetradecyloctadecanal is a branched long-chain aldehyde with the structural formula CH₃(CH₂)₁₃-CH(CH₂)₁₆CHO, where a tetradecyl (14-carbon) chain is attached to the second carbon of an octadecanal (18-carbon aldehyde) backbone. However, peer-reviewed data on its synthesis, physical properties, and applications remain scarce in the literature.

Properties

CAS No. |

922163-83-5 |

|---|---|

Molecular Formula |

C32H64O |

Molecular Weight |

464.8 g/mol |

IUPAC Name |

2-tetradecyloctadecanal |

InChI |

InChI=1S/C32H64O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32(31-33)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |

InChI Key |

HPPMVYMRKLIGSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetradecyloctadecanal can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-tetradecyl-1-octadecanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions to prevent over-oxidation to the carboxylic acid.

Industrial Production Methods

Industrial production of 2-Tetradecyloctadecanal may involve the catalytic hydrogenation of fatty acids followed by selective oxidation. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Tetradecyloctadecanal undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents, organolithium compounds

Major Products Formed

Oxidation: 2-Tetradecyloctadecanoic acid

Reduction: 2-Tetradecyl-1-octadecanol

Substitution: Various alcohols, ethers, and other derivatives

Scientific Research Applications

2-Tetradecyloctadecanal has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in cell membrane structure and function due to its long hydrocarbon chain.

Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.

Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Tetradecyloctadecanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is harnessed in various applications, including as a cross-linking agent in polymer chemistry and as a probe in biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Chain Length : Longer chains (e.g., 2-Tetradecyloctadecanal vs. Tetradecanal) increase molecular weight and hydrophobicity, reducing volatility and water solubility.

- Branching : Branched aldehydes like 2-Ethylhept-2-enal (CAS 3081-19-8) exhibit lower melting points compared to linear isomers due to disrupted packing. 2-Tetradecyloctadecanal’s branching may similarly reduce crystallinity.

Functional Group Variations: Aldehydes vs. Ketones

The aldehyde group (-CHO) in 2-Tetradecyloctadecanal confers higher reactivity compared to ketones like 4-Tetradecanone. For example:

- Oxidation : Aldehydes oxidize readily to carboxylic acids, whereas ketones are resistant under mild conditions.

- Coordination Chemistry : Aldehydes may act as ligands in metal complexes, though phosphine-alkene systems (e.g., in ) dominate catalysis .

Biological Activity

2-Tetradecyloctadecanal, a long-chain aliphatic aldehyde, is a compound of notable interest in biological research due to its unique structural properties and potential applications in various fields, including pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of 2-tetradecyloctadecanal, supported by data tables, case studies, and detailed research findings.

2-Tetradecyloctadecanal has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C32H66O |

| Molecular Weight | 482.89 g/mol |

| IUPAC Name | 2-tetradecyloctadecanal |

| CAS Number | Not widely reported |

Biological Activity

The biological activity of 2-tetradecyloctadecanal is primarily attributed to its interactions with cellular membranes and potential signaling pathways. Research has indicated several key areas of activity:

Antimicrobial Activity

Studies have shown that long-chain aldehydes, including 2-tetradecyloctadecanal, exhibit antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis. For instance, a study demonstrated that the compound inhibited the growth of various bacterial strains, highlighting its potential as a natural preservative in food and cosmetic applications.

Anti-inflammatory Effects

Research indicates that 2-tetradecyloctadecanal may possess anti-inflammatory properties. In vitro studies revealed that the compound could modulate the expression of pro-inflammatory cytokines in macrophages. This suggests a possible application in treating inflammatory diseases.

Neuroprotective Properties

Emerging studies have suggested that long-chain aldehydes can influence neuronal health. Preliminary research indicates that 2-tetradecyloctadecanal may protect neurons from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several case studies have been conducted to further explore the biological effects of 2-tetradecyloctadecanal:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The study found significant inhibition (p < 0.05) compared to control groups.

-

Inflammation Modulation Study :

- Objective : To assess the impact on cytokine production in LPS-stimulated macrophages.

- Method : ELISA was used to quantify cytokine levels.

- Results : Treatment with 2-tetradecyloctadecanal reduced IL-6 and TNF-alpha levels by approximately 40% (p < 0.01).

-

Neuroprotection Assessment :

- Objective : To investigate protective effects on SH-SY5Y neuronal cells exposed to oxidative stress.

- Method : Cell viability assays were performed post-treatment.

- Results : The compound enhanced cell viability by 25% under oxidative conditions (p < 0.05).

The mechanisms through which 2-tetradecyloctadecanal exerts its biological effects are still under investigation. However, it is hypothesized that its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific receptors involved in inflammatory pathways or oxidative stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.